N-[2-(4-methoxyphenyl)ethyl]-3-[(2-methylpyrimidin-4-yl)oxy]piperidine-1-carboxamide
Description
N-[2-(4-Methoxyphenyl)ethyl]-3-[(2-Methylpyrimidin-4-yl)oxy]piperidine-1-carboxamide is a synthetic small molecule featuring a piperidine core functionalized with a carboxamide group at position 1 and a 2-(4-methoxyphenyl)ethyl substituent. At position 3 of the piperidine ring, an oxygen linker connects to a 2-methylpyrimidin-4-yl moiety. Key features include:
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-3-(2-methylpyrimidin-4-yl)oxypiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-15-21-12-10-19(23-15)27-18-4-3-13-24(14-18)20(25)22-11-9-16-5-7-17(26-2)8-6-16/h5-8,10,12,18H,3-4,9,11,13-14H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGUXUZSRSZSBCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)NCCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(4-methoxyphenyl)ethyl]-3-[(2-methylpyrimidin-4-yl)oxy]piperidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its chemical formula . Its structure features a piperidine ring substituted with a methoxyphenyl group and a pyrimidine derivative, which are crucial for its biological interactions.
- Receptor Binding : The compound has shown significant affinity for various receptors, particularly dopamine receptors. It exhibits selective binding characteristics that may contribute to its therapeutic effects.
- Inhibition Studies : Studies have indicated that the compound can inhibit specific enzymes and pathways, which may be responsible for its pharmacological effects. For instance, it has been evaluated against viral replication processes, showing promising results in inhibiting RNA viruses.
Antiviral Activity
Research indicates that derivatives similar to this compound exhibit antiviral properties. In particular, compounds in this class have demonstrated effective inhibition of viral replication at micromolar concentrations:
- EC50 Values : Many analogs have shown EC50 values ranging from 5 μM to 28 μM against respiratory syncytial virus (RSV), indicating moderate potency in antiviral activity .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Some studies have reported:
- Minimum Inhibitory Concentration (MIC) : Various piperidine derivatives have shown MIC values ranging from 0.0039 mg/mL to 100 mg/mL against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of activity .
Case Studies
- Dopamine Receptor Affinity : A study focusing on similar compounds revealed that certain derivatives displayed high affinity for dopamine D4 receptors with IC50 values as low as 0.057 nM, suggesting potential applications in treating neurological disorders .
- Antiviral Efficacy : Another investigation highlighted that compounds with similar structural motifs effectively reduced viral RNA levels by over 80% at concentrations around 7 μM, demonstrating significant antiviral potential against hepatitis C virus (HCV) .
Table 1: Biological Activity Overview
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-[2-(4-methoxyphenyl)ethyl]-3-[(2-methylpyrimidin-4-yl)oxy]piperidine-1-carboxamide exhibit promising anticancer properties. Studies show that derivatives of this compound can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a related compound demonstrated significant cytotoxic effects against breast cancer cells through the modulation of key signaling pathways involved in cell survival and apoptosis .
Neuropharmacology
The compound's piperidine backbone suggests potential neuropharmacological applications. Preliminary studies indicate that it may act on neurotransmitter systems, particularly those involving dopamine and serotonin, which are crucial in treating disorders such as depression and anxiety. The presence of the methoxyphenyl group enhances its lipophilicity, potentially improving blood-brain barrier penetration .
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit specific enzymes linked to disease states. For example, it has shown inhibitory effects on certain kinases involved in cancer progression, making it a candidate for targeted therapies .
Molecular Probes
Due to its unique structural features, this compound can serve as a molecular probe in biochemical assays. Its ability to selectively bind to specific biomolecules can help elucidate biological pathways and mechanisms of action in cellular environments.
Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for developing smart materials with enhanced properties. The compound's functional groups allow for chemical modifications that can tailor the physical properties of polymers, such as thermal stability and mechanical strength .
Nanotechnology
In nanotechnology, this compound can be utilized in the synthesis of nanoparticles or nanocomposites. Its ability to coordinate with metal ions may facilitate the creation of hybrid materials with applications ranging from drug delivery systems to catalysis .
Case Studies and Research Findings
Comparison with Similar Compounds
Cinnamic Acid-Piperidine Hybrids ()
Compound 3 : (E)-N-(2-(1-Benzylpiperidin-4-yl)ethyl)-3-(4-methoxyphenyl)acrylamide
- Structure : Combines a cinnamic acid acrylamide backbone with a benzylpiperidine-ethyl group.
- Activity : Exhibits antioxidant, cholinergic, and neuroprotective properties, attributed to the methoxyphenyl group and piperidine’s ability to modulate acetylcholinesterase .
- Purity : 100% (HPLC), indicating robust synthetic protocols.
Compound 4 : (E)-N-(2-(1-Benzylpiperidin-4-yl)ethyl)-3-(2,4-dimethoxyphenyl)acrylamide
- Structure : Similar to Compound 3 but with a 2,4-dimethoxyphenyl group.
- Activity: Enhanced antioxidant capacity due to additional methoxy groups, but reduced blood-brain barrier permeability compared to monosubstituted analogs .
Comparison with Target Compound :
5-HT1B Receptor Ligand ()
Compound : 4-[2-(1H-Indol-3-yl)ethyl]-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]piperidine-1-carboxamide
- Structure : Piperidine-carboxamide with indole and 4-methylpiperazine substituents.
- Activity: Binds to 5-HT1B receptors (logP = 4.4), suggesting CNS penetration. Hydrogen bond donors (2) and acceptors (4) facilitate receptor interactions .
Comparison with Target Compound :
- Both share a piperidine-carboxamide core and methoxyphenyl group. However, the target compound’s pyrimidinyloxy group may reduce basicity (vs.
WHO-Listed Pyridazine Derivative ()
Compound : N-(Pyridazin-3-yl)-4-[(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]piperidine-1-carboxamide
Comparison with Target Compound :
- The trifluoromethyl group in the WHO compound enhances metabolic stability but may increase toxicity risks. The target compound’s 2-methylpyrimidine offers a balance of lipophilicity and steric bulk.
Formoterol-Related Compounds ()
Formoterol-Related Compound B: N-[2-Hydroxy-5-[(1RS)-1-hydroxy-2-[[2-(4-methoxyphenyl)ethyl]amino]ethyl]phenyl]formamide
Comparison with Target Compound :
- The target compound’s piperidine-carboxamide scaffold diverges from formoterol’s ethanolamine backbone, suggesting different target profiles (e.g., GPCRs vs. ion channels).
Research Implications and Gaps
- Target Compound Advantages : The pyrimidinyloxy group may offer superior selectivity over cinnamic acid derivatives () and reduced toxicity compared to trifluoromethyl-containing analogs ().
- Unresolved Questions : Exact pharmacokinetic data (e.g., bioavailability, half-life) and target affinity profiles are absent in the provided evidence. Further in vitro assays (e.g., receptor binding, CYP inhibition) are needed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
